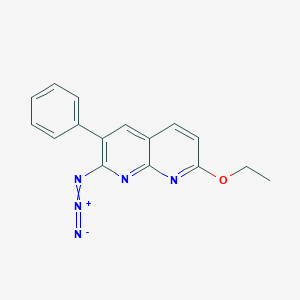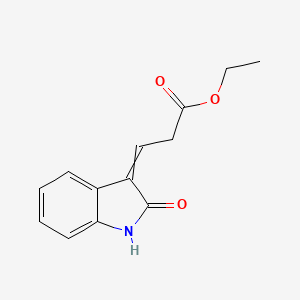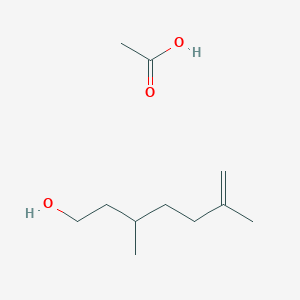
Iodo(tridecafluorohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(tridecafluorohexyl)mercury is a chemical compound that consists of a mercury atom bonded to an iodo group and a tridecafluorohexyl group. This compound is part of a class of organomercury compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(tridecafluorohexyl)mercury typically involves the reaction of tridecafluorohexyl iodide with mercury(II) acetate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Iodo(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The iodo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .
Scientific Research Applications
Iodo(tridecafluorohexyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Iodo(tridecafluorohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Tridecafluorohexyl iodide: Similar in structure but lacks the mercury atom.
Mercury(II) iodide: Contains mercury and iodine but lacks the tridecafluorohexyl group.
Perfluorohexyl iodide: Similar fluorinated structure but without the mercury component .
Uniqueness
Iodo(tridecafluorohexyl)mercury is unique due to the combination of its organomercury and perfluorinated components. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
63037-05-8 |
|---|---|
Molecular Formula |
C6F13HgI |
Molecular Weight |
646.54 g/mol |
IUPAC Name |
iodo(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/C6F13.Hg.HI/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;;1H/q;+1;/p-1 |
InChI Key |
POUJKHIVPDSNDO-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(F)(F)[Hg]I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
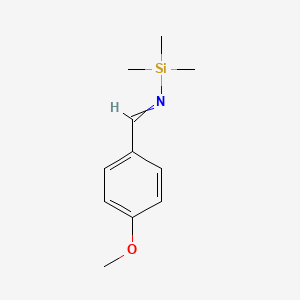

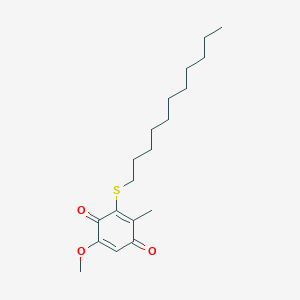


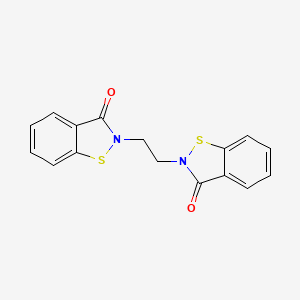

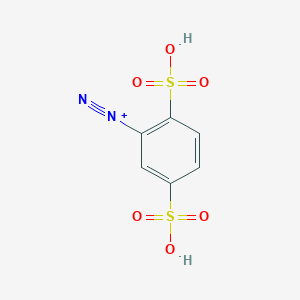
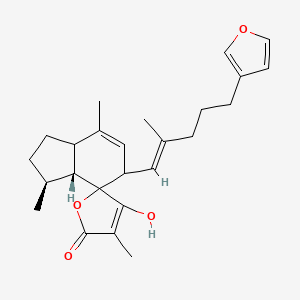
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
